Toremifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanisms of Action in Breast Cancer

Toremifene acts as a Selective Estrogen Receptor Modulator (SERM) [National Cancer Institute (.gov)]. This means it can bind to estrogen receptors in breast tissue and exert either agonist (promoting) or antagonist (blocking) effects depending on the tissue type. In breast cancer cells, Toremifene acts as an antagonist, inhibiting the growth-promoting effects of estrogen [National Cancer Institute (.gov)]. Research is ongoing to understand the precise molecular mechanisms by which Toremifene exerts its anti-cancer effects, including its interactions with other signaling pathways and its influence on gene expression [].

Toremifene for Breast Cancer Prevention

Beyond its established role in treating existing breast cancer, Toremifene is also being investigated for its potential to prevent breast cancer in high-risk individuals. The National Cancer Institute (NCI) sponsored the National Surgical Adjuvant Breast and Bowel Project (NSABP) trials, which demonstrated that Toremifene could significantly reduce the risk of developing invasive breast cancer in women at high risk []. Further research is ongoing to identify optimal patient selection criteria and treatment regimens for this preventive application.

Toremifene and Bone Health

While Toremifene acts as an anti-estrogen in breast tissue, it can have estrogen-agonist effects on bone tissue. This property makes it a potential therapeutic option for preventing and treating osteoporosis, a condition characterized by bone loss, in postmenopausal women []. Research is exploring the effectiveness of Toremifene in improving bone mineral density and reducing fracture risk in this population.

Toremifene in Other Cancers

The anti-estrogen properties of Toremifene have also led to research investigating its potential efficacy in other estrogen-sensitive cancers. Studies are ongoing to explore its use in endometrial cancer, ovarian cancer, and some types of prostate cancer [, , ]. However, further investigation is needed to determine its definitive role in these specific cancers.

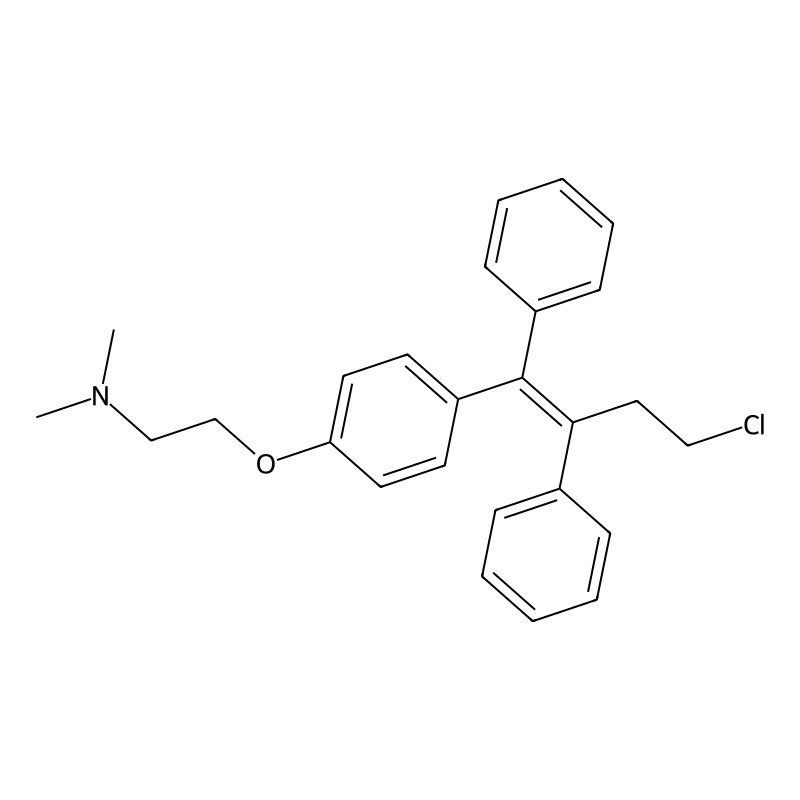

Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone-receptor-positive metastatic breast cancer in postmenopausal women. It acts by binding to estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on the target tissue and the duration of treatment. Toremifene is a triphenylethylene derivative, structurally related to tamoxifen, and works by blocking estrogen's stimulating effects on tumor growth, particularly in breast tissue .

Toremifene acts as a SERM, meaning it has mixed agonist and antagonist effects on estrogen receptors []. In breast tissue, it acts as an antagonist, blocking the binding of estrogen and hindering the growth of estrogen-receptor positive cancer cells []. However, in other tissues like bone and the cardiovascular system, it acts as an agonist, mimicking some beneficial effects of estrogen, such as maintaining bone density and improving cholesterol levels [, ].

Toremifene exhibits significant biological activity as an estrogen receptor modulator. It has been shown to have antiestrogenic effects in breast tissue, inhibiting tumor growth by competing with estrogen for binding sites. Additionally, it may induce apoptosis and regulate oncogene expression, contributing to its antitumor effects. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4, yielding several metabolites including N-desmethyltoremifene and 4-hydroxytoremifene, which also possess antiestrogenic properties .

The synthesis of toremifene can be outlined in four main phases:

- O-Alkylation: 4-Hydroxybenzophenone is reacted with 2-chloroethyl dimethylamine.

- Condensation: The resulting intermediate is condensed with cinnamaldehyde using lithium aluminium hydride.

- Formation of Base: The next step involves treating the intermediate with thionyl chloride.

- Conversion to Citrate: Finally, the base form is converted into toremifene citrate through reaction with citric acid in a water-ethanol mixture .

Toremifene has been studied for its interactions with various drugs and substances:

- Drug Interactions: It may interact with anticoagulants like warfarin and other medications that affect heart rhythm (e.g., amiodarone). Certain drugs can alter the metabolism of toremifene, impacting its efficacy and safety profile .

- Metabolic Pathways: The primary metabolic pathway involves CYP3A4; thus, inhibitors or inducers of this enzyme can significantly affect toremifene levels and actions within the body .

Several compounds share structural or functional similarities with toremifene. Here are some notable examples:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Similar mechanism; used for breast cancer treatment; different side effect profile. |

| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less effective against breast cancer compared to tamoxifen and toremifene. |

| Ospemifene | Selective Estrogen Receptor Modulator | A metabolite of toremifene; used for treating vaginal atrophy; similar action but different application context. |

| Clomiphene | Selective Estrogen Receptor Modulator | Used primarily for ovulation induction; structurally related but serves a different purpose in reproductive health. |

Uniqueness of Toremifene: Toremifene's unique profile lies in its specific application for metastatic breast cancer in postmenopausal women and its distinct metabolic pathway, which results in active metabolites that also exhibit therapeutic effects against estrogen-dependent tumors .

The McMurry reaction represents the most stereoselective and efficient synthetic approach for toremifene synthesis, utilizing low-valent titanium reagents to couple carbonyl compounds and form the characteristic triphenylethylene backbone [1] [2]. This methodology has emerged as the preferred industrial route due to its superior stereochemical control and operational advantages over traditional synthetic approaches.

Key Intermediates and Reaction Conditions

The McMurry coupling reaction for toremifene synthesis involves the reductive dimerization of compound B (4-hydroxybenzophenone derivative) with compound C (phenylacetophenone derivative) under carefully controlled conditions [1] [2]. The reaction proceeds through a two-step mechanism involving initial formation of a pinacolate intermediate followed by deoxygenation to yield the desired alkene product [3].

Primary Reaction Conditions:

- Molar Ratio: Compound B to Compound C maintained at 0.8:1 to 1.2:1, with optimal results achieved at 1:1 stoichiometry [2]

- Titanium Catalyst: Titanium chloride species (titanium trichloride, titanium tetrachloride, or their ethylene glycol dimethyl ether complexes) employed at 1:1 to 5:1 molar ratio relative to compound C, with 3:1 ratio providing optimal performance [2]

- Reducing Agent: Zinc powder, lithium aluminum hydride, zinc-copper couple, magnesium amalgam, or alkali metals utilized at 2:1 to 10:1 molar ratio to compound C, with 6:1 ratio delivering maximum efficiency [2]

- Solvent System: Aprotic solvents including 1,4-dioxane, toluene, ethylene glycol dimethyl ether, tetrahydrofuran, and N,N-dimethylformamide used at 5-30 ml/g ratio to compound C [2]

Temperature and Time Parameters:

The reaction temperature range of 60-120°C with optimal conditions at 60-65°C ensures complete conversion while maintaining stereochemical integrity [2]. Reaction times vary from 1-5 hours, with 5-hour duration providing maximum yield and selectivity. The temperature control is critical, as lower temperatures favor the formation of pinacolate intermediates, while elevated temperatures promote the deoxygenation step [4].

Key Intermediates:

The McMurry reaction generates compound D as the primary intermediate, exhibiting exceptional stereochemical purity with Z:E ratios exceeding 5:1 [2]. This intermediate subsequently undergoes selective alkylation with 2-(N,N-dimethylamino)ethyl chloride hydrochloride to form compound F, followed by chlorination with thionyl chloride to yield the final toremifene product [2].

Stereoselectivity Considerations

The McMurry coupling reaction demonstrates remarkable stereoselectivity, consistently producing the therapeutically active Z-isomer of toremifene in high preference over the undesired E-isomer [5] [6]. The stereochemical outcome results from the reaction mechanism, which involves the formation of a titanium-coordinated intermediate that preferentially adopts the Z-configuration due to steric and electronic factors [4].

Mechanistic Basis for Stereoselectivity:

The stereoselectivity originates from the low-valent titanium species facilitating single electron transfer to the carbonyl groups, generating radical intermediates that couple preferentially in the Z-configuration [3]. The titanium center coordinates to both carbonyl substrates, creating a chelated complex that predisposes the formation of the Z-alkene through geometric constraints within the coordination sphere [4].

Factors Influencing Stereoselectivity:

- Solvent Effects: Coordinating solvents such as tetrahydrofuran and dimethoxyethane enhance the formation of stable titanium complexes, improving Z-selectivity [4]

- Temperature Control: Lower reaction temperatures (60-65°C) favor kinetic control, promoting Z-isomer formation [2]

- Substrate Structure: The electronic properties of the aromatic substituents influence the stability of the titanium-coordinated intermediates [7]

- Catalyst Loading: Higher titanium concentrations (3:1 molar ratio) provide improved stereochemical control [2]

Quantitative Stereoselectivity Data:

Research demonstrates Z:E ratios consistently exceeding 5:1, representing a substantial improvement over traditional elimination-based methods that typically achieve ratios of 1:2 to 2:1 [2]. This enhanced stereoselectivity translates directly to reduced purification requirements and improved overall process efficiency for industrial applications.

Alternative Synthetic Routes

Beyond the McMurry coupling approach, several alternative synthetic methodologies have been developed for toremifene synthesis, each offering distinct advantages and limitations for different manufacturing scenarios.

Triphenylethylene Derivative Synthesis

The traditional synthetic approach for toremifene involves the construction of the triphenylethylene core through sequential functional group transformations [8] [9]. This methodology begins with phenol as the starting material and proceeds through acylation, rearrangement, alkylation, and addition reactions to generate the key diol intermediate [8].

Sequential Synthetic Steps:

The established route commences with the O-alkylation of 4-hydroxybenzophenone using 2-chloroethyl dimethylamine, yielding the first intermediate 4-(2-dimethylaminoethoxy)phenyl)phenylmethanone [8]. This compound undergoes condensation with a lithium aluminum hydride-cinnamaldehyde complex to produce the second intermediate, 1-(4-(2-dimethylaminoethoxy)phenyl)-1,2-diphenylbutane-1,4-diol [8].

Elimination and Chlorination Sequence:

The diol intermediate undergoes elimination reaction in ethanolic hydrochloric acid or concentrated hydrochloric acid to generate the triaryl butenol with poor stereoselectivity (Z:E ratios of 1:2 to 2:1) [8] [2]. The resulting mixture requires fractional crystallization to isolate the pure Z-type triaryl butenol, achieving only 41% yield [8]. The purified intermediate then undergoes chlorination with thionyl chloride to produce toremifene [8].

Process Limitations:

The traditional route suffers from several significant drawbacks including poor stereoselectivity, formation of cyclization byproducts (approximately 5%), and low overall yields [2]. The requirement for fractional crystallization adds complexity and reduces economic viability for large-scale production [2].

Selective Alkylation Reactions

Alternative synthetic strategies have focused on developing more efficient alkylation procedures to construct the characteristic side chain of toremifene while maintaining high stereochemical fidelity [10] [11].

Three-Component Coupling Strategy:

An innovative approach involves the three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using hafnium tetrachloride as a Lewis acid catalyst [11] [12]. This methodology produces 3,4,4-triarylbutene intermediates that serve as valuable precursors for toremifene synthesis. The reaction achieves yields ranging from 53-94% while requiring only three to four synthetic steps compared to ten steps in traditional approaches [12].

Grignard Addition Route:

The Grignard addition methodology involves the reaction of aryl ketones with phenyl Grignard reagents to form the triaryl butanediol intermediate [2]. This approach provides reliable carbocation formation but requires multiple purification steps and achieves moderate yields of 60-78% [2]. The subsequent elimination and chlorination reactions follow standard protocols but suffer from the same stereoselectivity limitations as traditional methods [2].

Optimization of Alkylation Conditions:

Recent developments have focused on optimizing the selective alkylation of phenolic hydroxyl groups using various base systems and reaction conditions [2]. The alkylation reaction between compound D and 2-(N,N-dimethylamino)ethyl chloride proceeds efficiently in basic organic solvents (acetone, acetonitrile, tetrahydrofuran, or toluene) at temperatures of 50-110°C for 1-5 hours [2]. The choice of base (sodium carbonate, potassium carbonate, cesium carbonate, or alkoxide species) significantly influences reaction efficiency and product purity [2].

Industrial Scale Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of reaction parameters, process control systems, and environmental considerations to achieve economic viability and regulatory compliance.

Optimization Parameters

Industrial-scale toremifene synthesis demands precise control of multiple process variables to ensure consistent product quality, minimize waste generation, and maintain cost-effectiveness [13] [14].

Scale-Up Considerations:

The scaling from laboratory quantities (0.1-1 mol) to industrial volumes (10-100 mol) introduces significant challenges in heat management, mass transfer, and mixing efficiency [13]. Industrial reactors require mechanical agitation systems capable of maintaining homogeneous mixing throughout large reaction volumes, contrasting with the magnetic stirring adequate for laboratory scale [13].

Temperature Control Systems:

Industrial processes employ automated temperature control systems maintaining ±1°C precision compared to ±3°C tolerance acceptable at laboratory scale [13]. This enhanced control is critical for the McMurry reaction, where temperature variations can significantly impact stereoselectivity and product quality [2]. Heat removal systems must accommodate the exothermic nature of the reduction reactions while preventing thermal degradation of sensitive intermediates [13].

Catalyst Optimization:

Industrial processes have optimized titanium catalyst loading from the laboratory standard of 3:1 molar ratio to a more economical 2:1 ratio through improved mixing and mass transfer efficiency [13]. This optimization reduces raw material costs while maintaining reaction performance through enhanced process control [13].

Solvent Recovery and Recycling:

Industrial facilities implement continuous solvent recovery systems to maximize economic efficiency and minimize environmental impact [13]. These systems enable recovery and reuse of expensive aprotic solvents (tetrahydrofuran, dimethoxyethane) through distillation and purification protocols [13]. The solvent recovery efficiency directly impacts the overall process economics and environmental footprint [13].

Process Monitoring and Analytics:

Industrial synthesis incorporates real-time analytical monitoring using techniques such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy to ensure consistent product quality [13]. These analytical systems enable immediate detection of process deviations and implementation of corrective measures [13].

Purification and Crystallization Techniques

The industrial purification of toremifene requires sophisticated crystallization protocols to achieve the stringent purity requirements (>99%) necessary for pharmaceutical applications while maximizing yield and minimizing processing time [9] [14].

Primary Crystallization Protocol:

The initial crystallization step utilizes a methanol-based system containing celite and activated carbon as purification aids [14]. The process involves adding 195 ml methanol, 1 g celite, and 1 g activated carbon to the crude reaction mixture, followed by partial solvent removal (15 ml) through distillation [14]. The hot mixture undergoes pressure filtration to remove solid impurities, with the filter cake washed using 10 ml boiling methanol [14].

Temperature-Controlled Crystallization:

The filtered solution is heated to boiling and subsequently cooled to -7±3°C over a 4-hour period, followed by stirring for 3-5 hours at the crystallization temperature [14]. This controlled cooling rate is critical for achieving optimal crystal morphology and purity. The precipitated product is filtered and washed with 50 ml methanol to remove residual impurities [14].

Secondary Crystallization Optimization:

The partially purified toremifene base undergoes secondary crystallization from acetone (95 ml) or alternative solvents including methyl ethyl ketone or ethyl acetate [14]. The dissolution is achieved by heating to boiling temperature, followed by controlled cooling to -10±3°C over 10 hours to promote crystal formation [14]. This extended cooling period ensures complete crystallization and optimal Z-isomer selectivity [14].

Advanced Crystallization Techniques:

Industrial processes have refined the crystallization methodology to include seeding protocols, controlled agitation rates, and supersaturation management to enhance crystal quality and consistency [9]. The crystallization solvents are selected based on their ability to discriminate between Z and E isomers, with methanol showing superior selectivity for the desired Z-isomer [9].

Drying and Final Processing:

The crystallized toremifene base requires careful drying under controlled conditions to prevent degradation and ensure stability [14]. The optimal drying protocol involves initial treatment at room temperature for 0.5 hours followed by heating at 45-55°C for 2 hours under reduced pressure [14]. This two-stage drying process removes residual solvents while preserving crystal integrity and chemical stability [14].

Quality Control and Analytical Verification:

Industrial purification incorporates comprehensive analytical testing throughout the crystallization sequence to monitor isomeric purity, chemical identity, and physical properties [9]. The final product consistently achieves purity levels exceeding 99% with Z:E ratios greater than 99:1, meeting pharmaceutical grade specifications [9]. These analytical protocols ensure batch-to-batch consistency and regulatory compliance for commercial production [9].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

6.8

Appearance

Melting Point

108 - 110 °C

Storage

UNII

Related CAS

Drug Indication

First line hormone treatment of hormone-dependent metastatic breast cancer in postmenopausal patients. Fareston is not recommended for patients with estrogen receptor negative tumours.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Fareston

FDA Approval: Yes

Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

Toremifene is a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which are manifested according to tissue type or species. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BA - Anti-estrogens

L02BA02 - Toremifene

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

INSR family

IGF1R (CD221) [HSA:3480] [KO:K05087]

Other CAS

Absorption Distribution and Excretion

Toremifene is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency.

580 L

5 L/h

Metabolism Metabolites

Toremifene has known human metabolites that include N-desmethyltoremifene.

Wikipedia

Mianserin

Biological Half Life

Use Classification

Pharmaceuticals

Dates

2: Hariri W, Sudha T, Bharali DJ, Cui H, Mousa SA. Nano-Targeted Delivery of Toremifene, an Estrogen Receptor-α Blocker in Prostate Cancer. Pharm Res. 2015 Aug;32(8):2764-74. doi: 10.1007/s11095-015-1662-x. Epub 2015 Mar 12. PubMed PMID: 25762087.

3: Fiore M, Colombo C, Radaelli S, Callegaro D, Palassini E, Barisella M, Morosi C, Baldi GG, Stacchiotti S, Casali PG, Gronchi A. Hormonal manipulation with toremifene in sporadic desmoid-type fibromatosis. Eur J Cancer. 2015 Dec;51(18):2800-7. doi: 10.1016/j.ejca.2015.08.026. Epub 2015 Nov 18. PubMed PMID: 26602014.

4: Kimura M, Tominaga T, Kimijima I, Takatsuka Y, Takashima S, Nomura Y, Kasumi F, Yamaguchi A, Masuda N, Noguchi S, Eshima N. Phase III randomized trial of toremifene versus tamoxifen for Japanese postmenopausal patients with early breast cancer. Breast Cancer. 2014 May;21(3):275-83. doi: 10.1007/s12282-012-0394-6. Epub 2012 Sep 12. PubMed PMID: 22968626.

5: Smith MR, Morton RA, Barnette KG, Sieber PR, Malkowicz SB, Rodriguez D, Hancock ML, Steiner MS. Toremifene to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer. J Urol. 2013 Jan;189(1 Suppl):S45-50. doi: 10.1016/j.juro.2012.11.016. PubMed PMID: 23234631.

6: Fujimura T, Takahashi S, Kume H, Urano T, Takayama K, Yamada Y, Suzuki M, Fukuhara H, Nakagawa T, Inoue S, Homma Y. Toremifene, a selective estrogen receptor modulator, significantly improved biochemical recurrence in bone metastatic prostate cancer: a randomized controlled phase II a trial. BMC Cancer. 2015 Nov 2;15:836. doi: 10.1186/s12885-015-1871-z. PubMed PMID: 26526623; PubMed Central PMCID: PMC4630884.

7: Chi F, Wu R, Zeng Y, Xing R, Liu Y, Xu Z. Effects of toremifene versus tamoxifen on breast cancer patients: a meta-analysis. Breast Cancer. 2013 Apr;20(2):111-22. doi: 10.1007/s12282-012-0430-6. Epub 2012 Dec 25. PubMed PMID: 23266963.

8: Mazzarino M, de la Torre X, Fiacco I, Palermo A, Botrè F. Drug-drug interaction and doping, part 1: an in vitro study on the effect of non-prohibited drugs on the phase I metabolic profile of toremifene. Drug Test Anal. 2014 May;6(5):482-91. doi: 10.1002/dta.1592. Epub 2014 Jan 15. PubMed PMID: 24431005.

9: Ye QL, Zhai ZM. Toremifene and tamoxifen have similar efficacy in the treatment of patients with breast cancer: a meta-analysis of randomized trials. Mol Biol Rep. 2014 Feb;41(2):751-6. doi: 10.1007/s11033-013-2914-7. Epub 2014 Jan 4. PubMed PMID: 24390230.

10: Ishizuna K, Ninomiya J, Ogawa T, Tsuji E, Kojima M, Kawashima M, Nozaki M, Yamagishi H, Ueda Y, Oya M. Efficacy of high-dose toremifene therapy in postmenopausal patients with metastatic breast cancer resistant to aromatase inhibitors:a retrospective, single-institution study. Gan To Kagaku Ryoho. 2014 Aug;41(8):965-70. PubMed PMID: 25132027.

11: De Cremer K, Delattin N, De Brucker K, Peeters A, Kucharíková S, Gerits E, Verstraeten N, Michiels J, Van Dijck P, Cammue BP, Thevissen K. Oral administration of the broad-spectrum antibiofilm compound toremifene inhibits Candida albicans and Staphylococcus aureus biofilm formation in vivo. Antimicrob Agents Chemother. 2014 Dec;58(12):7606-10. doi: 10.1128/AAC.03869-14. Epub 2014 Oct 6. PubMed PMID: 25288093; PubMed Central PMCID: PMC4249581.

12: Watanabe M, Watanabe N, Maruyama S, Kawashiro T. Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug Metab Pharmacokinet. 2015 Oct;30(5):325-33. doi: 10.1016/j.dmpk.2015.05.004. Epub 2015 May 29. PubMed PMID: 26423799.

13: Zhao Y, Ren J, Harlos K, Jones DM, Zeltina A, Bowden TA, Padilla-Parra S, Fry EE, Stuart DI. Toremifene interacts with and destabilizes the Ebola virus glycoprotein. Nature. 2016 Jul 7;535(7610):169-172. doi: 10.1038/nature18615. Epub 2016 Jun 29. PubMed PMID: 27362232; PubMed Central PMCID: PMC4947387.

14: Gennari L, Merlotti D, Stolakis K, Nuti R. Pharmacokinetic evaluation of toremifene and its clinical implications for the treatment of osteoporosis. Expert Opin Drug Metab Toxicol. 2012 Apr;8(4):505-13. doi: 10.1517/17425255.2012.665873. Epub 2012 Feb 23. Review. PubMed PMID: 22356442.

15: Mazzarino M, Biava M, de la Torre X, Fiacco I, Botrè F. Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies. Anal Bioanal Chem. 2013 Jun;405(16):5467-87. doi: 10.1007/s00216-013-6961-7. Epub 2013 Apr 23. PubMed PMID: 23604525.

16: Koike K, Edo M, Higaki M, Kitahara K, Satou S, Noshiro H. The clinical benefit of high-dose toremifene for metastatic breast cancer. Gan To Kagaku Ryoho. 2013 Jul;40(7):877-80. PubMed PMID: 23863727.

17: Ogata H, Okamoto Y, Arima Y, Fukushima H, Takeyama H, Yamashita A, Kinoshita M, Suzuki N, Sawada T, Koshida Y, Matsui A, Tachibana A, Nakayama H, Oishi Y, Nogi H, Uchida K. Phase II clinical trial of high-dose toremifene as primary hormone therapy in aromatase inhibitor-resistant breast cancer. Gan To Kagaku Ryoho. 2013 Jun;40(6):749-53. PubMed PMID: 23863651.

18: Kim J, Peraire C, Solà J, Johanning KM, Dalton JT, Veverka KA. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica. 2011 Oct;41(10):851-62. doi: 10.3109/00498254.2011.590546. Epub 2011 Jul 5. PubMed PMID: 21726172.

19: Sakurai K, Fujisaki S, Nagashima S, Maeda T, Tomita R, Suzuki S, Hara Y, Hirano T, Enomoto K, Amano S. [Indoleamine 2,3-dioxygenase activity during toremifene therapy for aromatase inhibitor-resistant metastatic breast cancer]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1286-8. Japanese. PubMed PMID: 25335719.

20: Mao C, Yang ZY, He BF, Liu S, Zhou JH, Luo RC, Chen Q, Tang JL. Toremifene versus tamoxifen for advanced breast cancer. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD008926. doi: 10.1002/14651858.CD008926.pub2. Review. PubMed PMID: 22786516.